

# Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **(5-Methylpyridin-2-yl)methanol**, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the spectral features. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the structural elucidation and characterization of organic compounds.

## Introduction

**(5-Methylpyridin-2-yl)methanol** ( $C_7H_9NO$ , Molar Mass: 123.15 g/mol) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.<sup>[1]</sup> Accurate structural confirmation and purity assessment are critical for its use in these fields, necessitating a thorough analysis of its spectroscopic data. This guide details the expected outcomes from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses, providing a foundational understanding of its molecular structure and properties.

## Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections describe generalized procedures for NMR, IR, and MS analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### Sample Preparation:

- Dissolve 5-10 mg of **(5-Methylpyridin-2-yl)methanol** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR: A standard proton experiment is performed to determine the number of different types of protons and their neighboring environments.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

### Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

- Procedure: The KBr plates with the sample are placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer, commonly with an electron ionization (EI) source.
- Procedure: The sample is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for **(5-Methylpyridin-2-yl)methanol**.

### NMR Data

Table 1:  $^1\text{H}$  NMR Data of **(5-Methylpyridin-2-yl)methanol** (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.35	s	1H	H-6 (Pyridine)
7.50	d	1H	H-4 (Pyridine)
7.20	d	1H	H-3 (Pyridine)
4.70	s	2H	$-\text{CH}_2\text{OH}$
3.50	br s	1H	$-\text{OH}$
2.30	s	3H	$-\text{CH}_3$

Table 2: <sup>13</sup>C NMR Data of (5-Methylpyridin-2-yl)methanol (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
158.0	C-2 (Pyridine)
148.5	C-6 (Pyridine)
137.0	C-4 (Pyridine)
132.0	C-5 (Pyridine)
120.0	C-3 (Pyridine)
64.5	-CH <sub>2</sub> OH
18.0	-CH <sub>3</sub>

## IR Data

Table 3: IR Absorption Bands for (5-Methylpyridin-2-yl)methanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3100	Broad, Strong	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1480	Medium-Strong	C=C and C=N stretch (pyridine ring)
1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry Data

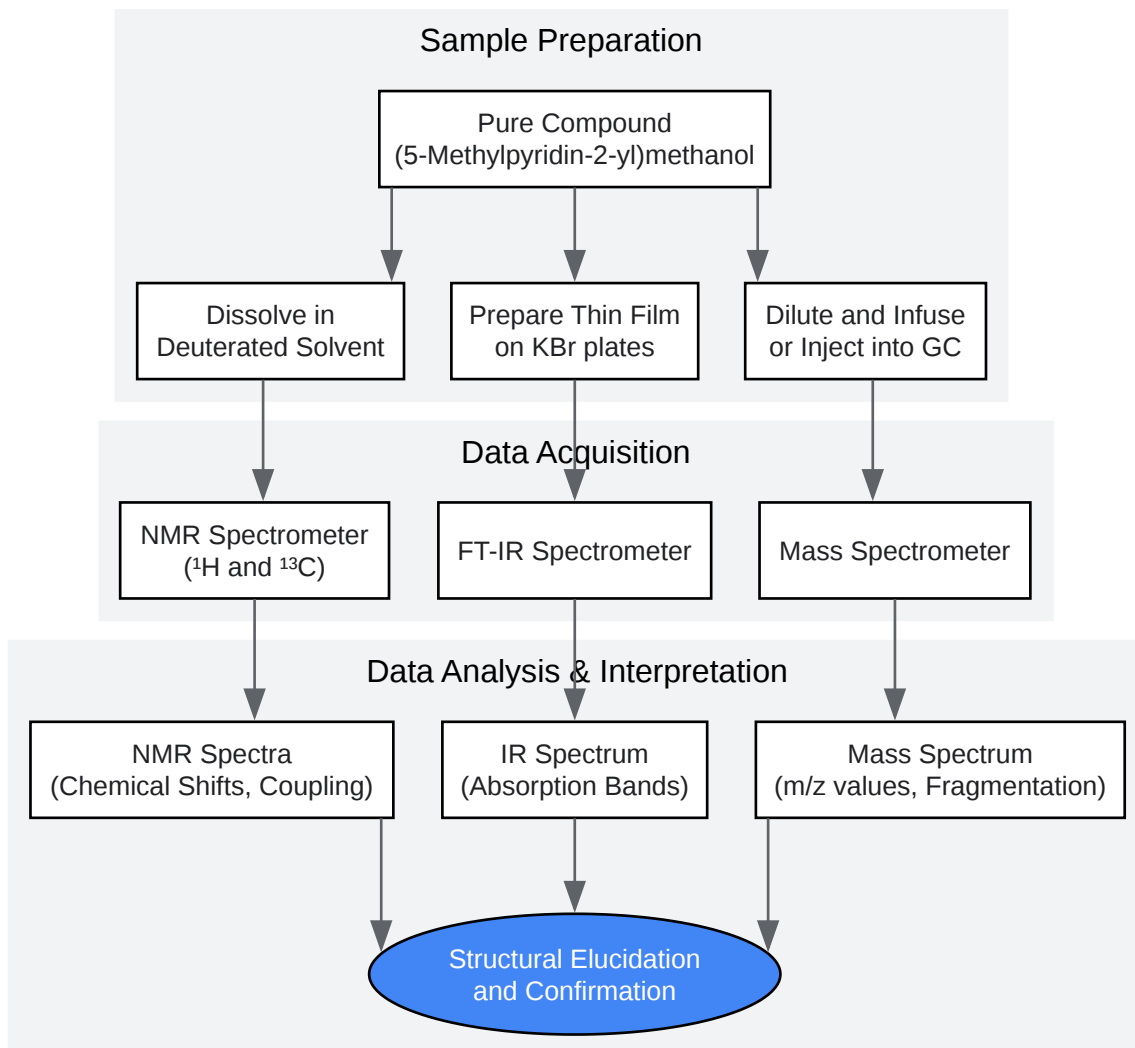
Table 4: Mass Spectrometry Fragmentation Data for (5-Methylpyridin-2-yl)methanol

m/z	Relative Intensity (%)	Assignment
123	100	[M] <sup>+</sup> (Molecular Ion)
122	80	[M-H] <sup>+</sup>
106	60	[M-OH] <sup>+</sup>
92	75	[M-CH <sub>2</sub> OH] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships within the molecule.

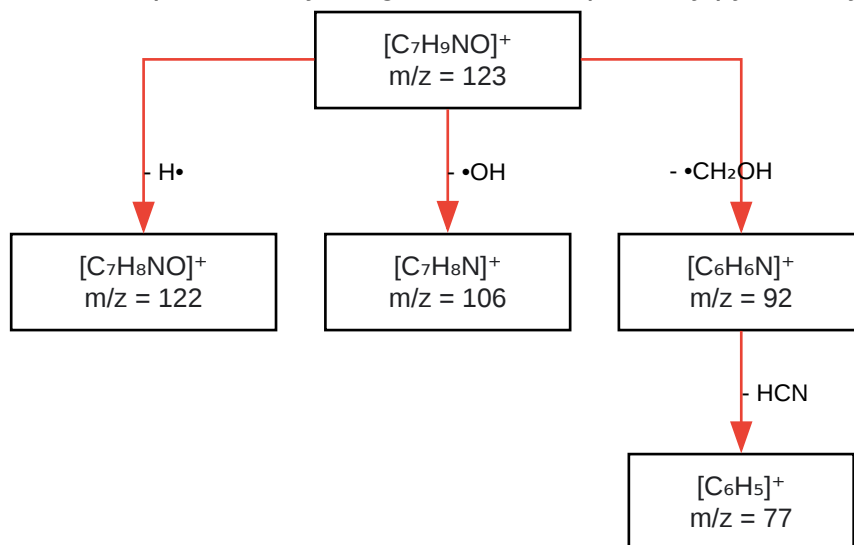
## General Workflow for Spectroscopic Analysis



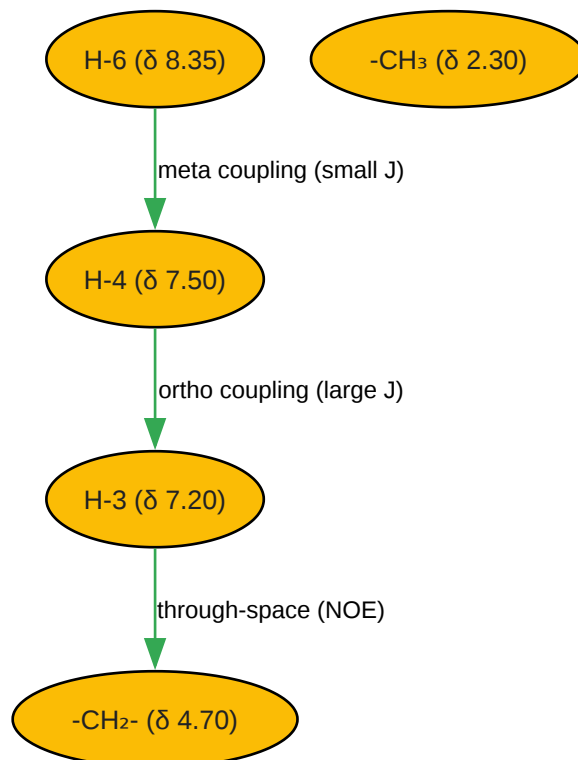
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Caption: A logical workflow for spectroscopic analysis.

## Hypothetical Mass Spectrometry Fragmentation of (5-Methylpyridin-2-yl)methanol

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Caption: Key fragmentation pathways in Mass Spectrometry.

Key  $^1H$  NMR Correlations in (5-Methylpyridin-2-yl)methanol[Click to download full resolution via product page](#)

Caption: Important correlations observed in NMR spectroscopy.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **(5-Methylpyridin-2-yl)methanol**. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, are consistent with the assigned structure. This technical guide serves as a valuable resource for scientists and researchers, facilitating the efficient and accurate analysis of this important chemical compound.

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## References

- 1. Buy (5-Methylpyridin-2-yl)methanol | 22940-71-2 [smolecule.com]
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